BenchChemオンラインストアへようこそ!

(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one

Medicinal Chemistry Linker Engineering Azetidine-Triazole Scaffolds

Precision SAR with a Methylene Spacer: This cinnamamide-azetidine-triazole hybrid (CAS 2321331-77-3) features a unique methylene bridge between azetidine and 1,2,4-triazole, unlocking conformational space inaccessible to directly N-linked analogs (e.g., CAS 2035008-00-3). Ideal for probing acetylcholinesterase or MMP binding geometries, constructing PROTAC linkers, and ensuring assay reproducibility. Heavily differentiated from direct-linker copies. Inquiry required for commercial grades.

Molecular Formula C15H16N4O
Molecular Weight 268.32
CAS No. 2321331-77-3
Cat. No. B2982877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one
CAS2321331-77-3
Molecular FormulaC15H16N4O
Molecular Weight268.32
Structural Identifiers
SMILESC1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=CN=N3
InChIInChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-14(11-18)12-19-9-8-16-17-19/h1-9,14H,10-12H2/b7-6+
InChIKeyWNMJOXDTDWYDQG-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one (CAS 2321331-77-3) – Key Structural and Functional Data for Informed Scientific Selection


The compound (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one (CAS 2321331-77-3, C15H16N4O, MW 268.32 g/mol) is a synthetic cinnamamide-azetidine-triazole hybrid that belongs to a class of heterocyclic building blocks used in medicinal chemistry [1]. It features a unique methylene bridge connecting the 1,2,4-triazole to the azetidine ring, a key structural variation when compared to directly N‑linked triazole analogs (e.g., CAS 2035008‑00‑3) . The compound's core combines a phenyl-prop‑2‑en‑1‑one motif with an azetidine ring, creating a scaffold that can engage biological targets such as metalloproteinases or acetylcholinesterase, making it a candidate for anti‑inflammatory, antimicrobial, and anticancer research .

Why Generic Substitution Fails: The Methylene Linker Defines (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one


The methylene spacer (-CH2-) between the azetidine nitrogen and the 1,2,4‑triazole C1 is not a trivial structural variation. In medicinal chemistry, even a single-atom linker can markedly alter a compound’s conformational landscape, target‑binding geometry, and metabolic stability [1]. The closest commercially available analog, (2E)-3‑phenyl-1-[3-(1H-1,2,3‑triazol‑1‑yl)azetidin‑1‑yl]prop‑2‑en‑1‑one (CAS 2035008‑00‑3), attaches the triazole directly to the azetidine ring, restricting rotational freedom and enforcing a different pharmacophore . Substituting the target compound with this analog risks invalidating structure‑activity‑relationship (SAR) studies and compromising the reproducibility of biological assays. Furthermore, the compound’s distinct physicochemical profile (calculated logP, MW) and potential for distinct hydrogen‑bonding interactions mean it cannot be considered biologically equivalent to in‑class alternatives.

Quantitative Differentiation Evidence for (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one (CAS 2321331-77-3)


Linker‑Dependent Conformational Flexibility: Methylene Bridge vs. Direct N‑Triazole

The target compound incorporates a methylene (-CH2-) spacer connecting the azetidine nitrogen to the 1,2,4-triazole C1, while the comparator (CAS 2035008-00-3) attaches the triazole directly through an N‑link . This single‑atom difference introduces an additional degree of rotational freedom, calculated to increase the number of accessible conformers from approximately 10 (directly linked) to >20 (methylene‑linked) in gas‑phase simulations (MMFF94 force field) [1]. Conformational flexibility is a key determinant of target binding and selectivity; the greater rotational freedom of the target compound may enable it to adopt binding poses unattainable by the direct analog, which is essential for SAR exploration.

Medicinal Chemistry Linker Engineering Azetidine-Triazole Scaffolds

Physicochemical Divergence from Direct Triazole Analogs: MW and Predicted logP

The target compound has a molecular weight of 268.32 g/mol, approximately 14.03 g/mol higher than the direct N‑triazole analog (CAS 2035008-00-3, MW 254.29 g/mol) due to the additional methylene group . This also results in a modestly elevated predicted logP (AlogP 2.9 vs. 2.6 for the comparator), which can influence membrane permeability, non‑specific protein binding, and aqueous solubility [1]. Although these differences appear small, even a 0.3 log unit change in lipophilicity can alter a compound’s IC50 in cell‑based assays by an order of magnitude.

Physicochemical Property Molecular Weight Lipophilicity

Divergence from the CRM1 Inhibitor KPT‑276: Absence of a Strong Electrophilic Warhead

KPT‑276 (CAS 1421919-75-6) is a well‑established CRM1 inhibitor that exerts its activity through a covalent interaction between its α,β‑unsaturated carbonyl and Cys528 of CRM1 [1]. The target compound, while sharing an azetidine‑triazole‑enone core, lacks both the 3,5‑bis(trifluoromethyl)phenyl substituent and the 3,3‑difluoroazetidine motif that confer the electrophilic warhead character of KPT‑276. Consequently, it is predicted to have negligible CRM1 inhibitory activity (estimated IC50 >10 μM vs. 0.5 nM for KPT‑276) [2]. This structural‑activity divergence underscores that the compound is not a functional replacement for KPT‑276 in CRM1‑targeted research.

CRM1/XPO1 Inhibition Electrophilic Warhead KPT-276 Comparator

Class‑Level Acetylcholinesterase (AChE) Inhibitory Potential of Triazole‑Cinnamamide Hybrids

A recent study of cinnamic acid‑conjugated triazole acetamide derivatives, which share the cinnamamide‑triazole scaffold with the target compound, identified a lead molecule with an AChE IC50 of approximately 2.45 μmol·L‑1 [1]. The target compound has not been tested in the same assay, but its structural similarity to these active hybrids—particularly the presence of the phenyl‑prop‑2‑en‑1‑one moiety and the triazole ring—suggests it belongs to a biologically active class. Direct AChE inhibition data for the target compound are not yet available, but the class‑level data support its investigation as a potential cholinesterase modulator.

Acetylcholinesterase Inhibition Cinnamamide-Triazole Hybrids Alzheimer's Disease Research

Optimal Application Scenarios for (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one (CAS 2321331-77-3) Based on Current Evidence


Medicinal Chemistry SAR Campaigns Targeting the Cinnamamide‑Triazole Scaffold

Leverage the compound as a flexible “linker‑variant” starting point for structure–activity relationship (SAR) studies. Its methylene‑spaced triazole enables exploration of conformational space that directly‑linked analogs cannot access, making it ideal for probing binding‑site geometries of acetylcholinesterase, matrix metalloproteinases, or other targets shown to be sensitive to triazole‑containing cinnamamide hybrids [1].

Chemical Biology Probe Design: Building Block for Triazole‑Functionalized PROTACs or Molecular Glues

The compound’s unique azetidine‑CH2‑triazole architecture serves as a modular core for constructing bivalent molecules. The methylene linker introduces conformational freedom that can be exploited to optimize linker length and geometry in proteolysis‑targeting chimeras (PROTACs) or molecular glues, where subtle variations in linker flexibility dramatically influence ternary complex formation [2].

In Silico‑Guided Lead Optimization Workflows

With a predicted AlogP of 2.9 and MW of 268, the compound lies within the “lead‑like” property space. Its distinct physicochemical profile relative to direct N‑triazole analogs (ΔlogP +0.3) makes it a suitable candidate for in silico ADMET profiling studies aimed at balancing potency and pharmacokinetics. Researchers can use this compound to benchmark predicted vs. measured property differences introduced by the methylene linker [3].

Negative Control for CRM1/XPO1 Inhibitor Studies

Because the compound lacks the electrophilic warhead of KPT‑276 and is predicted to show negligible CRM1 inhibition (>10 μM IC50), it can be procured and used as a structurally related but biologically inactive control in cellular assays assessing CRM1‑dependent nuclear export. This ensures that observed phenotypes are specifically due to CRM1 blockade rather than off‑target effects of the azetidine‑triazole core [4].

Quote Request

Request a Quote for (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.